N-allyl-2-(4-fluorophenyl)acetamide
Description
N-allyl-2-(4-fluorophenyl)acetamide (CAS: 339097-56-2) is an acetamide derivative characterized by an allyl group attached to the nitrogen atom and a 4-fluorophenyl moiety linked via a sulfanyl (-S-) group to the acetamide core. Its molecular formula is C₁₁H₁₂FNOS, with a molar mass of 225.28 g/mol . The compound’s structure combines aromatic, sulfanyl, and allyl functionalities, which may influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-2-7-13-11(14)8-9-3-5-10(12)6-4-9/h2-6H,1,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPIRFCQZJKLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with allyl bromide in the presence of a base such as potassium carbonate. The resulting N-allyl-4-fluoroaniline is then reacted with acetic anhydride to yield this compound. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or the fluorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-allyl-2-(4-fluorophenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-allyl-2-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-allyl-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the allyl group can facilitate its reactivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The sulfanyl group in this compound may confer distinct electronic effects compared to chloro or phenoxy substituents in analogs.
- Allyl groups across derivatives (e.g., N-allyl-2-(4-bromophenoxy)acetamide) offer sites for further functionalization, such as polymerization or Michael additions .
Physicochemical Properties
Hydrogen Bonding and Crystal Packing
- 2-Chloro-N-(4-fluorophenyl)acetamide exhibits intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, stabilizing infinite chains along the crystallographic c-axis .
- N-(3-Chloro-4-fluorophenyl)-2-naphthalen-1-ylacetamide displays N–H···O hydrogen bonds contributing to crystal packing, a feature common in acetamides .
- Data for this compound’s crystalline behavior are absent in the evidence, but its amide group likely enables similar intermolecular interactions.
Solubility and Stability
- Chloro and bromo substituents increase molecular weight and may reduce aqueous solubility compared to the sulfanyl -containing compound.
- Benzothiazole derivatives are typically lipophilic, favoring membrane permeability in biological contexts .
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups : Chloro and fluorophenyl groups enhance electrophilicity at the acetamide carbonyl, influencing reactivity in nucleophilic substitutions .
- Sulfur vs. Oxygen Linkages: Sulfanyl groups (as in this compound) may offer greater oxidation stability compared to ether linkages (e.g., phenoxy derivatives) .
- Bulk and Bioactivity : Bulky substituents like naphthalene or benzothiazole may improve binding to hydrophobic protein pockets but reduce solubility .
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